molecular formula C45H80N6O6 B1230313 CID 3011700

CID 3011700

Cat. No.: B1230313
M. Wt: 801.2 g/mol
InChI Key: PPZWAJHYVRKUKB-IOKUSETGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3011700 is a natural product found in Monanchora arbuscula, Monanchora, and other organisms with data available.

Scientific Research Applications

Antifungal and Antimicrobial Properties

Crambescidin 800 demonstrates potent antifungal and antimicrobial activities. A study comparing crambescidin-816, -800, and -830 found that crambescidin-816, which has similar properties to crambescidin-800, induced cell cycle arrest and apoptosis in Saccharomyces cerevisiae, suggesting potential as a lead compound in fighting fungal infections (Rubiolo et al., 2013). Another study identified crambescidin 800 as a highly active compound against pathogenic bacteria like Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Sun et al., 2015).

Anticancer Properties

Crambescidin 800 has been found to have significant anticancer properties. Research indicates that crambescidin 800 and similar compounds can inhibit tumor cell proliferation, disrupt tumor cell adhesion, and activate apoptotic signaling, which leads to tumor regression in a colorectal carcinoma zebrafish xenograft model (Roel et al., 2016). Additionally, a study on side chain analogs of crambescidin alkaloids showed that variations in structure can significantly affect tumor selectivity, indicating the potential for developing targeted anticancer agents (Aron et al., 2004).

Neuroprotective Effects

Crambescidin 800 also exhibits neuroprotective effects. A study demonstrated that crambescidin 800 protected mouse hippocampal cell lines against glutamate-induced oxidative stress, suggesting potential applications in the treatment of neuronal degenerative diseases (Suna et al., 2007).

Properties

Molecular Formula

C45H80N6O6

Molecular Weight

801.2 g/mol

InChI

InChI=1S/C45H80N6O6/c1-3-38-22-16-17-27-44(57-38)33-36-24-25-39-41(45(28-19-21-35(2)56-45)49-43(48-44)51(36)39)42(54)55-32-18-14-12-10-8-6-4-5-7-9-11-13-15-23-40(53)50(31-20-29-46)34-37(52)26-30-47/h16,22,35-39,41,52H,3-15,17-21,23-34,46-47H2,1-2H3,(H,48,49)/t35-,36+,37?,38+,39-,41-,44+,45-/m1/s1

InChI Key

PPZWAJHYVRKUKB-IOKUSETGSA-N

Isomeric SMILES

CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCC[C@H](O5)C)N2

SMILES

CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2

Canonical SMILES

CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCC(=O)N(CCCN)CC(CCN)O)CCCC(O5)C)N2

Synonyms

crambescidin 800

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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